

# The Dual-Pronged Anti-Angiogenic Action of 1D228: A Technical Overview

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Compound of Interest		
Compound Name:	1D228	
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This technical guide delves into the molecular mechanisms and preclinical evidence supporting the role of **1D228** as a potent inhibitor of angiogenesis. By simultaneously targeting key receptor tyrosine kinases, **1D228** presents a promising strategy for disrupting tumor vascularization and impeding cancer progression. This document provides a comprehensive summary of the available data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

# Core Mechanism: Targeting the c-Met and TRK Pathways in Endothelial Cells

**1D228** is a novel small molecule tyrosine kinase inhibitor with a dual-targeting mechanism directed at both the c-Met (hepatocyte growth factor receptor) and Tropomyosin receptor kinase (TRK) signaling pathways.[1][2][3][4] Crucially, vascular endothelial cells express both c-Met and TRKB, rendering them susceptible to the inhibitory action of **1D228**.[1][3] This dual inhibition disrupts the signaling cascades that are essential for endothelial cell migration, proliferation, and tube formation—key processes in the formation of new blood vessels (angiogenesis).[1][3]

The anti-angiogenic activity of **1D228** is a critical component of its overall anti-tumor effect. By cutting off the blood supply that tumors rely on for growth and metastasis, **1D228** exerts a powerful synergistic effect that complements its direct inhibition of tumor cell proliferation.[1]



# Preclinical Data: In Vitro and In Vivo Evidence of Angiogenesis Inhibition

Preclinical studies have demonstrated the significant anti-angiogenic and anti-tumor efficacy of **1D228** in both laboratory and animal models.

### In Vitro Angiogenesis Models

In cellular assays, **1D228** has been shown to directly impair the fundamental functions of endothelial cells required for angiogenesis. The compound effectively suppressed the migration and tube formation of endothelial cells.[1][3] Furthermore, **1D228** was found to induce a G0/G1 cell cycle arrest in cancer cells by inhibiting cyclin D1, a mechanism that may also contribute to its anti-proliferative effects on endothelial cells.[1][3]

#### In Vivo Tumor Models

The anti-angiogenic effects of **1D228** have been validated in vivo using xenograft models of gastric and liver cancer.[1][4] Treatment with **1D228** resulted in a profound suppression of tumor angiogenesis, as evidenced by histological analysis of tumor tissue.[1][2][4] This was accompanied by a significant reduction in tumor growth, with tumor growth inhibition (TGI) rates reaching 94.8% in gastric tumor models and 93.4% in liver tumor models.[1][3][4] Immunohistochemical staining of tumor sections revealed a decrease in the proliferation marker Ki67 and reduced phosphorylation of c-Met following **1D228** treatment.[1]

### **Quantitative Preclinical Efficacy**

The following table summarizes the key quantitative data from preclinical studies of **1D228**, comparing its efficacy to the c-Met inhibitor Tepotinib.

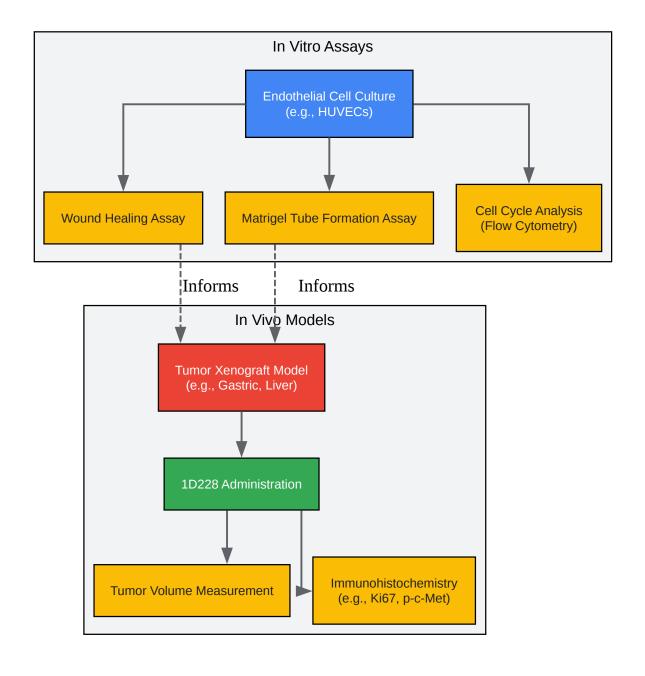


Parameter	1D228	Tepotinib	Tumor Model	Reference
Tumor Growth Inhibition (TGI)	94.8%	67.61%	Gastric Cancer Xenograft	[1][3][4]
Tumor Growth Inhibition (TGI)	93.4%	63.9%	Liver Cancer Xenograft	[1][3][4]
c-Met Kinase IC50	Data available in primary study	Data available in primary study	Kinase Assay	[2]

## **Signaling Pathways Targeted by 1D228**

**1D228** exerts its anti-angiogenic effects by inhibiting the phosphorylation of c-Met and TRKB, thereby blocking their downstream signaling cascades.[2] This disruption of key cellular signaling pathways ultimately leads to the observed inhibition of endothelial cell function and tumor angiogenesis. The diagram below illustrates the proposed mechanism of action.





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### References

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